molecular formula C16H32O4 B3052045 9,16-Dihydroxyhexadecanoic acid CAS No. 38076-49-2

9,16-Dihydroxyhexadecanoic acid

Cat. No.: B3052045
CAS No.: 38076-49-2
M. Wt: 288.42 g/mol
InChI Key: XSIHTLJPWOWWPE-UHFFFAOYSA-N
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Description

9,16-Dihydroxyhexadecanoic acid, also known as 9,16-dihydroxypalmitic acid, is a hydroxy fatty acid. This compound is characterized by the presence of hydroxyl groups at the 9th and 16th carbon positions of the hexadecanoic acid chain. It is a significant component in the cutin of plant cuticles, which serves as a protective barrier against environmental stresses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,16-dihydroxyhexadecanoic acid can be achieved through the hydroxylation of hexadecanoic acid. This process involves the use of enzymes such as fatty acid desaturase, epoxide hydrolase, and epoxygenase. These enzymes catalyze the addition of hydroxyl groups to specific positions on the fatty acid chain .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as tomato peels, which are rich in cutin. The extraction process includes hydrolysis of cutin followed by purification steps to isolate the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9,16-dihydroxyhexadecanoic acid in biological systems involves its incorporation into the cutin polymer matrix of plant cuticles. Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) catalyze the formation of monoacylglyceryl esters, which are then polymerized to form cutin . This process is crucial for the formation of a protective barrier in plants.

Comparison with Similar Compounds

Uniqueness: 9,16-Dihydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications in biodegradable polyesters and bioplastics .

Biological Activity

9,16-Dihydroxyhexadecanoic acid (also known as 9,16-DHHA) is a long-chain fatty acid characterized by the presence of two hydroxyl groups at the 9th and 16th carbon positions. This compound is primarily derived from natural sources such as tomato cuticles and has garnered attention due to its potential biological activities and applications in various fields including biochemistry and materials science.

  • Chemical Formula : C₁₆H₃₂O₄
  • CAS Number : 3233-90-7
  • Average Molecular Weight : 288.42 g/mol
  • Structure : The structure features a long aliphatic chain typical of fatty acids, with hydroxyl groups contributing to its reactivity and interaction with biological systems.

Sources

This compound is predominantly found in:

  • Tomato (Solanum lycopersicum) : Particularly in the cuticle, where it plays a role in the plant's defense mechanisms.
  • Gooseberry (Ribes uva-crispa) : Another source that may contribute to its biological activity.

Antioxidant Properties

Research indicates that 9,16-DHHA exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and cardiovascular disorders. The antioxidant mechanism is primarily attributed to the hydroxyl groups that can donate electrons and neutralize free radicals.

Anti-inflammatory Effects

Studies have shown that 9,16-DHHA can modulate inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines such as IL-1β and TNF-α in experimental models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Cuticle Formation and Plant Defense

In plants, particularly tomatoes, 9,16-DHHA is involved in cuticle formation. The cuticle serves as a protective barrier against pathogens and environmental stressors. The presence of this compound enhances the structural integrity of the cuticle and aids in water retention.

Case Studies

  • Tomato Cuticle Analysis :
    • A study isolated 9,16-DHHA from tomato cuticles and analyzed its role in cuticle structure. The findings indicated that it contributes significantly to the mechanical properties of the cuticle, enhancing its protective functions against pathogens and environmental stressors .
  • Anti-inflammatory Research :
    • In an experimental model involving induced inflammation, administration of 9,16-DHHA resulted in reduced levels of inflammatory markers. This suggests its potential utility in developing anti-inflammatory therapies .
  • Antioxidant Activity Assessment :
    • Various assays demonstrated that 9,16-DHHA effectively scavenges free radicals, indicating its potential as a natural antioxidant agent in food preservation and health supplements .

Research Findings Summary Table

Study FocusKey FindingsReference
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsDownregulates IL-1β and TNF-α
Cuticle FormationEnhances mechanical properties of cuticles

Properties

IUPAC Name

9,16-dihydroxyhexadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIHTLJPWOWWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCCCCCCO)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959023
Record name 9,16-Dihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-49-2
Record name Hexadecanoic acid, 9,16-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,16-Dihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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